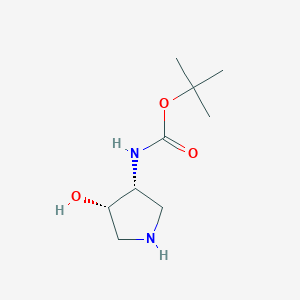

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Description

(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (CAS: 1613023-55-4) is a chiral pyrrolidine derivative with a hydroxy group at the 4-position and a tert-butyl carbamate moiety at the 3-position. Its molecular formula is C₉H₁₈N₂O₃, and it has a molecular weight of 202.25 g/mol . The compound is used as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor antagonists. Its stereochemistry (3R,4S) is critical for binding specificity in biological targets .

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZVTJCOYJOJGO-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Reduction of Pyrrolidone Derivatives: Starting with a pyrrolidone derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to introduce the hydroxyl group.

Protection and Deprotection: The hydroxyl group can be protected using tert-butyl carbamate (Boc) to form the tert-butyl ester. This protection can be achieved through the reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).

Chiral Resolution: The chiral centers in the compound can be resolved using chiral resolution agents to obtain the (3R,4S) enantiomer.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or Dess-Martin periodinane.

Reduction: The compound can be reduced to remove the carbamate group, resulting in the formation of the free amine.

Substitution: The hydroxyl group can undergo substitution reactions with alkyl halides in the presence of a base to form ethers.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), Dess-Martin periodinane, and pyridine.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, triethylamine (Et3N), and dimethylformamide (DMF).

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Free amines.

Substitution: Ethers.

Scientific Research Applications

The compound has various scientific research applications, including:

Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- Hydroxy Group (Target Compound) : The 4-hydroxy group enables hydrogen bonding, improving solubility in polar solvents. This is advantageous for aqueous-phase reactions but may increase susceptibility to oxidative metabolism .

- Aromatic Substituents (e.g., 4-p-Tolyl) : The 4-methylphenyl group () enhances lipophilicity, favoring membrane permeability and interactions with hydrophobic enzyme pockets .

- Fluorinated Derivatives : Fluorine or fluoromethyl groups () increase metabolic stability and blood-brain barrier penetration, making them suitable for central nervous system (CNS) targets .

Stereochemical Variations

The (3R,4S) configuration of the target compound distinguishes it from stereoisomers like (3R,4R) and (3S,4S) analogs (). For example:

Impact : Stereochemistry governs binding affinity to biological targets. The (3R,4S) configuration may optimize interactions with asymmetric enzyme active sites, whereas other isomers could exhibit reduced efficacy or unintended side effects.

Ring Structure Modifications

Tetrahydrofuran Analogs

- (3R,4S)-(4-Hydroxymethyl-tetrahydro-furan-3-yl)carbamate (CAS: 2472560-02-2) replaces pyrrolidine with tetrahydrofuran, altering ring strain and hydrogen-bonding capacity. Its molecular formula is C₁₀H₁₉NO₄ (MW: 217.13), with applications in glycosidase inhibition .

However, reduced nitrogen content may limit metal coordination properties compared to pyrrolidine derivatives.

Biological Activity

The compound (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (CAS Number: 1613023-55-4) is a member of the carbamate class of compounds, which are known for their wide range of biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 202.25 g/mol. The compound features a pyrrolidine ring, which is essential for its biological activity.

Chemical Structure

Chemical Structure

The biological activity of this compound can be attributed to its interactions with various biological targets. Studies indicate that it may function as an inhibitor of certain enzymes involved in metabolic pathways and cellular signaling.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative disorders like Alzheimer's disease.

- Receptor Modulation : Preliminary research suggests that this compound may also interact with GABA receptors, potentially modulating inhibitory neurotransmission and influencing anxiety-related behaviors.

Pharmacological Effects

The pharmacological effects of this compound include:

- Neuroprotective Effects : Studies have indicated that the compound may exert neuroprotective effects against oxidative stress-induced neuronal damage.

- Anti-inflammatory Properties : It has demonstrated anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotection Study : In a study published in Frontiers in Pharmacology, researchers investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results showed significant reductions in cell death and oxidative markers when treated with the compound compared to controls .

- Behavioral Assessment : Another study assessed the anxiolytic effects using animal models. The results indicated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, supporting its potential use as an anxiolytic agent .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.